4-Iodo-2-methylpyrazole-3-carboxamide

説明

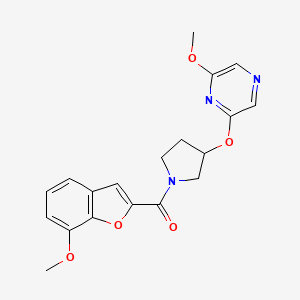

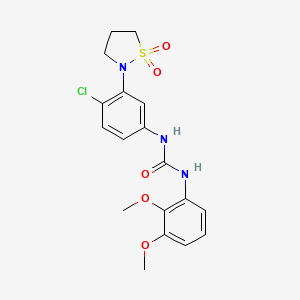

4-Iodo-2-methylpyrazole-3-carboxamide is a chemical compound with the CAS Number: 292855-29-9 . It has a molecular weight of 251.03 and its IUPAC name is 4-iodo-1-methyl-1H-pyrazole-5-carboxamide .

Molecular Structure Analysis

The InChI code for 4-Iodo-2-methylpyrazole-3-carboxamide is 1S/C5H6IN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Iodo-2-methylpyrazole-3-carboxamide is a solid . It should be stored at 4°C and protected from light .科学的研究の応用

In terms of synthesis, there is a method for iodination of pyrazole and its derivatives in a heterophase (H2O/CHCl3 (CCl4)) medium with the system KI-KIO3 in the presence of H2SO4 additives .

-

Pyrazole Derivatives : Pyrazoles, including “4-Iodo-2-methylpyrazole-3-carboxamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

-

Synthesis Methods : There are various strategies for synthesizing pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, there is a method for iodination of pyrazole and its derivatives in a heterophase (H2O/CHCl3 (CCl4)) medium with the system KI-KIO3 in the presence of H2SO4 additives .

-

Biological Activity : Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

-

Pyrazole Derivatives : Pyrazoles, including “4-Iodo-2-methylpyrazole-3-carboxamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

-

Synthesis Methods : There are various strategies for synthesizing pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, there is a method for iodination of pyrazole and its derivatives in a heterophase (H2O/CHCl3 (CCl4)) medium with the system KI-KIO3 in the presence of H2SO4 additives .

-

Biological Activity : Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

特性

IUPAC Name |

4-iodo-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQBTANZKPMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1-methyl-1H-pyrazole-5-carboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)

![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)